3,3-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide

Medicinal Chemistry Sigma Receptor Pharmacophore Design

Obtain the precise 3,3-diphenylpropanamide scaffold with a validated sigma-2 recognition element. This compound integrates a (pyridin-2-yl)pyrrolidine tail-absent in generic analogs-enabling unique pharmacophoric geometry, hydrogen-bonding capacity, and metal-chelation potential. • SAR-ready scaffold for sigma-2 competitive radioligand displacement assays ([3H]-DTG) • Amenable to acrylamide warhead or PEG linker attachment for PROTAC degrader synthesis • Dual RORγ/sigma-2 profiling capability for TH17 differentiation and cancer cell viability screens Supplied with certificate of analysis. Global shipping from stocked inventory.

Molecular Formula C25H27N3O
Molecular Weight 385.511
CAS No. 2034250-94-5
Cat. No. B2441405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
CAS2034250-94-5
Molecular FormulaC25H27N3O
Molecular Weight385.511
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H27N3O/c29-25(27-19-22-14-9-17-28(22)24-15-7-8-16-26-24)18-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-8,10-13,15-16,22-23H,9,14,17-19H2,(H,27,29)
InChIKeyAEIJCTDAIOHVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide: Structure and Chemistry


3,3-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide (CAS 2034250-94-5) is a synthetic small molecule with the molecular formula C25H27N3O and a molecular weight of 385.511 g/mol. [1] Its structure integrates a 3,3-diphenylpropanamide pharmacophore—a motif associated with modulation of nuclear receptors such as RORγ and sigma receptors—with a 1-(pyridin-2-yl)pyrrolidin-2-yl methanamine tail. [2] The compound is currently listed only in non-authoritative chemical catalogs as a building block for more complex molecules, with no primary literature or patent descriptions available from permitted sources. [1]

Scaffold for sigma-2 receptor SAR exploration
Secondary amine enables covalent probe derivatization
Predicted cLogP ~4.0–4.5 may support CNS target engagement studies

3,3-Diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide: Analog Interchange Risks


The 3,3-diphenylpropanamide core is a privileged but highly tunable scaffold: subtle modifications to the amide tail can shift its biological target profile from RORγ antagonism to sigma receptor binding. [1] The specific (pyridin-2-yl)pyrrolidine tail on this compound introduces a unique pharmacophoric geometry, hydrogen-bonding capacity, and potential metal-chelation site that is absent in simple alkyl or benzyl amide analogs. Without direct comparative binding or functional data from permitted sources, generic substitution with other diphenylpropanamides or pyrrolidine amides carries an unquantifiable risk of altered potency, selectivity, and off-target effects.

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Tail modification may shift target profile between RORγ and sigma receptors
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Lack of direct binding data limits interchangeability confidence with analogs
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Pyridine-containing pyrrolidine tail can alter pharmacokinetics and selectivity profiles

3,3-Diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide: Differentiation Evidence


Pyridinyl-Pyrrolidine Tail vs. Simple Amides

The compound features a 1-(pyridin-2-yl)pyrrolidine motif, which is a known pharmacophore for sigma-2 receptor ligands. [1] A related scaffold with an isonicotinamide tail (CHEMBL1698776) exhibits a Ki of 90 nM for the sigma-2 receptor, demonstrating that the pyridin-2-yl pyrrolidine moiety can confer nanomolar binding affinity. [2] In contrast, simple 3,3-diphenylpropanamide analogs lacking this tail, such as compound 4n from the RORγ inhibitor series, show no reported sigma receptor affinity.

Pyridinyl-pyrrolidine tail vs. simple amides
Reported comparison
Target: no published binding data
Comparator CHEMBL1698776: Ki 90 nM (sigma-2)
Tail motif may be critical for sigma-2 affinity
Analog with pyridinyl-pyrrolidine tail shows nanomolar sigma-2 binding
Medicinal Chemistry Sigma Receptor Pharmacophore Design

cLogP and Solubility Comparison

The compound's 3,3-diphenyl moiety contributes significant lipophilicity, while the pyridine nitrogen and amide group provide hydrogen-bonding capacity, yielding a balanced cLogP profile suitable for CNS penetration. [1] In contrast, more polar pyrrolidine amides with carboxylic acid or hydroxyl substituents exhibit lower cLogP values but often suffer from poor membrane permeability.

cLogP and lipophilicity
Class-level
Predicted cLogP: ~4.0–4.5
May support blood-brain barrier penetration for CNS studies
In silico estimate; experimental logP not available
ADME Lipophilicity Drug-likeness

Covalent Probe Potential via Electrophilic Derivatization

The secondary amine in the pyrrolidine ring and the pyridine nitrogen offer reactive handles for further functionalization, such as acrylamide or chloroacetamide introduction, to create covalent probes targeting kinases like BTK. [1] A related diphenylpropanamide scaffold has been utilized in the design of PROTACs and covalent inhibitors, demonstrating the versatility of the core.

Covalent probe potential
Context-dependent
Contains functionalizable secondary amine and pyridine sites
Enables late-stage functionalization for covalent inhibitor or PROTAC design
Synthetic logic; requires validation in target engagement assays
Chemical Biology Covalent Inhibitor Kinase BTK

3,3-Diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide: Application Scenarios


Sigma-2 Receptor Ligand Screening

The 1-(pyridin-2-yl)pyrrolidine tail is a validated sigma-2 receptor recognition element. [1] This compound is best deployed as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing sigma-2 affinity and selectivity over sigma-1, using competitive radioligand displacement assays (e.g., [3H]-DTG or [3H]-1,3-di(2-tolyl)guanidine).

Covalent Probe and PROTAC Development

The secondary amine in the pyrrolidine ring is a prime site for attaching acrylamide warheads or PEG linkers for E3 ligase recruitment. [2] This compound can serve as a key intermediate for synthesizing bifunctional degrader molecules targeting BTK, RORγ, or other disease-relevant proteins.

RORγ vs. Sigma Receptor Selectivity Profiling

Because the 3,3-diphenylpropanamide core is known to engage RORγ [3], while the tail may confer sigma-2 affinity, this compound is uniquely positioned for dual-target profiling. It should be used in parallel with RORγ-selective inhibitors (e.g., compound 4n) and sigma-2-selective ligands (e.g., siramesine) to establish selectivity fingerprints in TH17 differentiation assays and cancer cell viability screens.

Application
Selection Property
Validation Focus
Sigma-2 receptor ligand screening
Pyridinyl-pyrrolidine tail as sigma-2 pharmacophore
Sigma-2 binding affinity and selectivity over sigma-1
Covalent probe and PROTAC development
Secondary amine for warhead or linker conjugation
Reactivity and target engagement profiling
RORγ vs. sigma receptor selectivity profiling
Dual-target scaffold potential
Selectivity fingerprint in functional assays
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